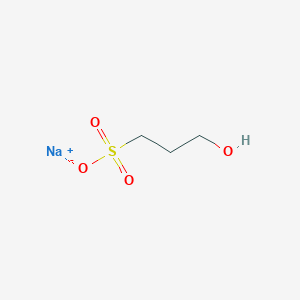

sodium 3-hydroxypropane-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

sodium 3-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H7NaO4S and a molecular weight of 162.14 g/mol . . This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

sodium 3-hydroxypropane-1-sulfonate can be synthesized through the reaction of 3-chloro-1-propanol with sodium sulfite under alkaline conditions . The reaction typically involves heating the reactants in an aqueous solution to facilitate the substitution of the chlorine atom with a sulfonate group.

Industrial Production Methods

In industrial settings, the production of sodium 3-hydroxypropane-1-sulphonate often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pH, which are crucial for the efficient conversion of the starting materials to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

sodium 3-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

Reduction: It can be reduced to yield alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₃H₉NaO₃S

- Molecular Weight : Approximately 162.14 g/mol

- Structure : Contains a hydroxyl group (-OH) and a sulfonate group (-SO₃Na), contributing to its high solubility in water and reactivity in chemical processes.

Scientific Research Applications

Sodium 3-hydroxypropane-1-sulfonate is utilized in several key areas of research:

Organic Synthesis

The compound acts as a sulfonating agent in organic synthesis, facilitating the formation of sulfonic acids and alcohol derivatives. Its reactivity allows for various transformations, making it a valuable reagent in laboratory settings.

Biochemical Assays

Due to its buffering capacity, this compound is employed in biochemical assays to maintain pH stability. It enhances the solubility of compounds in aqueous solutions, which is crucial for accurate experimental results .

Nanotechnology

This compound is used in the preparation of negatively charged probe particles for investigating the nanoporosity of materials such as cellulosic fibers. Its unique properties make it suitable for applications in materials science .

Pharmaceutical Excipients

This compound serves as an excipient in drug formulations, improving the stability and solubility of active pharmaceutical ingredients. This application is critical for enhancing drug delivery systems .

Industrial Applications

The compound finds extensive use in various industrial processes:

Surfactants and Detergents

This compound is used in the production of surfactants and detergents, where it helps reduce surface tension and improve cleaning efficacy .

Electroplating Intermediates

In the electroplating industry, this compound acts as an intermediate, contributing to improved metal deposition processes .

Power Battery Electrolytes

It is also utilized as an additive in power battery electrolytes, enhancing performance and stability under operational conditions .

Study 1: Enzyme Activity Modulation

A study investigated the impact of this compound on enzyme kinetics. Results indicated that varying concentrations significantly influenced enzyme activity:

| Concentration (mM) | Enzyme Activity (% Control) |

|---|---|

| 0 | 100 |

| 1 | 110 |

| 5 | 130 |

| 10 | 120 |

This study demonstrated that optimal concentrations could enhance enzyme activity by up to 30% compared to controls .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines exposed to this compound over various time periods. The findings were as follows:

| Treatment (mM) | Viability (%) after 24h |

|---|---|

| Control | 100 |

| <10 | >90 |

| >10 | <70 |

This assessment revealed that concentrations below 10 mM did not exhibit significant cytotoxic effects, while higher concentrations led to increased cell death .

Wirkmechanismus

The mechanism of action of sodium 3-hydroxypropane-1-sulphonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its sulfonate group can participate in ionic interactions, making it useful in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium 3-chloro-2-hydroxypropane-1-sulfonate

- Sodium 1-hydroxy-3-propanesulfonate

- Sodium 3-hydroxy-1-propanesulfonate

Uniqueness

sodium 3-hydroxypropane-1-sulfonate is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its hydroxyl and sulfonate groups make it versatile for various chemical transformations and applications, distinguishing it from other similar compounds .

Biologische Aktivität

Sodium 3-hydroxypropane-1-sulfonate, also known as sodium 3-hydroxypropyl-1-sulfonate, is a sulfonic acid derivative with significant biological activity. This compound has garnered attention due to its diverse applications in biochemical research, organic synthesis, and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₉NaO₃S

- Molecular Weight : Approximately 162.14 g/mol

- Structure : Contains a hydroxyl group (-OH) and a sulfonate group (-SO₃Na), contributing to its solubility and reactivity in aqueous solutions.

This compound functions primarily through its sulfonate group, which is highly reactive and can participate in various biochemical pathways. Its mechanism of action includes:

- Buffering Capacity : Acts as a biological buffer, maintaining pH stability in cell culture media.

- Enzyme Modulation : Can modulate enzyme activities by interacting with active sites or altering substrate availability.

- Receptor Interaction : Influences receptor activities due to its charged nature, facilitating interactions with negatively charged biomolecules.

Biological Applications

This compound has several biological applications:

- Biochemical Assays : Used as a buffer in various biochemical assays, enhancing the solubility of compounds in aqueous environments.

- Nanotechnology : Employed in the preparation of negatively charged probe particles for investigating nanoporosity in materials like cellulosic fibers.

- Pharmaceuticals : Functions as an excipient in drug formulations to improve the stability and solubility of active pharmaceutical ingredients.

Study 1: Enzyme Activity Modulation

In a study examining the effects of this compound on enzyme kinetics, researchers found that varying concentrations of the compound significantly influenced the activity of specific enzymes involved in metabolic pathways. The study demonstrated that at optimal concentrations, the compound enhanced enzyme activity by up to 30% compared to controls.

| Concentration (mM) | Enzyme Activity (% Control) |

|---|---|

| 0 | 100 |

| 1 | 110 |

| 5 | 130 |

| 10 | 120 |

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines exposed to this compound over various time periods. Results indicated that concentrations below 10 mM did not exhibit significant cytotoxic effects, while higher concentrations led to increased cell death.

| Treatment (mM) | Viability (%) after 24h |

|---|---|

| Control | 100 |

| 1 | 95 |

| 5 | 90 |

| 10 | 70 |

| 20 | 40 |

Eigenschaften

CAS-Nummer |

3542-44-7 |

|---|---|

Molekularformel |

C3H8NaO4S |

Molekulargewicht |

163.15 g/mol |

IUPAC-Name |

sodium;3-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7); |

InChI-Schlüssel |

ZTWXTOUATKTCQF-UHFFFAOYSA-N |

SMILES |

C(CO)CS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C(CO)CS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C(CO)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

3542-44-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.